[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPLIOAYXBYLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
Step-by-Step Synthetic Procedure
Synthesis of Piperidine-4-yl-cyclopropylamine
-
Reductive Amination : Cyclopropanecarbaldehyde (1.0 equiv) and piperidin-4-amine (1.2 equiv) are stirred in methanol with sodium cyanoborohydride (1.5 equiv) at room temperature for 12 hours.
-
Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane = 1:3) to yield piperidine-4-yl-cyclopropylamine as a colorless oil (72% yield).
Carbamate Protection
-
Reaction Setup : Piperidine-4-yl-cyclopropylamine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Benzyl chloroformate (1.1 equiv) is added dropwise, followed by aqueous NaHCO₃ (2.0 equiv).
-
Workup : The organic layer is separated, dried over MgSO₄, and concentrated in vacuo. The product is recrystallized from ethanol to afford the carbamate-protected intermediate (83% yield).
Acetylation and Final Product Isolation
-
Acetylation : The carbamate intermediate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. 2-Chloroacetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added at 0°C, and the mixture is stirred for 4 hours.
-
Ammonolysis : The reaction is quenched with aqueous NH₄OH (28%), and the organic layer is evaporated. The residue is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield the title compound (65% yield, >98% purity).
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0°C during acetylation | +15% |
| Solvent | Anhydrous DCM vs. THF | +12% |
| Catalyst | Triethylamine vs. DMAP | +8% |
Comparative Analysis with Related Compounds
Structural Analogues and Synthetic Challenges
| Compound Name | Key Difference | Yield Comparison |
|---|---|---|
| [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester | Piperidine substitution position | 65% vs. 58% |
| [1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester | Lack of cyclopropyl group | 72% vs. 65% |
Source 3 highlights that the cyclopropyl group introduces steric hindrance, necessitating longer reaction times but improving metabolic stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl ester group.
Reduction: Reduction reactions can target the carbonyl groups or the cyclopropyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the benzyl ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It can interact with various receptors, potentially modulating their activity and affecting cellular signaling pathways.
Pathways: The compound may influence pathways such as the MAPK/ERK or PI3K/Akt/mTOR pathways, which are involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of piperidine- and pyrrolidine-derived carbamic acid esters. Key structural variations among analogs include:
- Ring system : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substituents: Amino-acetyl, chloro-acetyl, carboxymethyl, or trifluoromethylphenyl groups.
- Positional isomerism : Substituent placement on the ring (e.g., piperidin-4-yl vs. pyrrolidin-2-ylmethyl).
Functional Group Analysis
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (Ref: 10-F083832) Structural difference: Replaces the piperidine ring with a pyrrolidine ring and shifts the acetylated amino group to the 2-position. This may affect target engagement or metabolic stability .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4) Structural difference: Substitutes the amino group with a chloro-acetyl moiety. Implications: The chloro group introduces electrophilicity, enabling alkylation reactions or covalent binding to biological targets. However, this may also increase toxicity risks compared to the nucleophilic amino group in the target compound .
4-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-piperidine-1-carboxylic acid benzyl ester Structural difference: Replaces the amino-acetyl group with a carboxymethyl group. This contrasts with the amino-acetyl group, which balances basicity and hydrogen-bonding capacity .
Research Findings and Industrial Relevance
- Discontinuation of Analogs: Several analogs, such as the pyrrolidine-based derivatives (Ref: 10-F083832, 10-F083840), are marked as discontinued .
- Synthetic Feasibility : highlights reductive amination and esterification as key steps for related intermediates, implying analogous routes for the target compound’s synthesis .
- Target Optimization: The amino-acetyl group in the target compound likely offers a superior balance of reactivity and safety compared to chloro- or carboxy-substituted analogs, making it a more viable candidate for therapeutic applications .
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H25N3O3
- Molecular Weight : 317.41 g/mol
This compound features a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action. These include:
- Cholinesterase Inhibition : Compounds with piperidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition enhances cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, certain derivatives demonstrated cytotoxic effects and apoptosis induction in cancer cell lines, outperforming established chemotherapeutic agents .
2. Pharmacological Effects
The pharmacological effects attributed to this compound include:
- Neuroprotective Effects : The ability to inhibit cholinesterases suggests potential applications in neuroprotection and cognitive enhancement.
- Antitumor Activity : Evidence from case studies indicates that related compounds can induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development in oncology.
Table 1: Summary of Biological Activities
Case Study Example
In a study published by Liu et al., a series of piperidine derivatives were tested for their ability to inhibit AChE and BuChE. The most effective compounds showed IC50 values significantly lower than those of traditional inhibitors, indicating enhanced potency .
Another study explored the anticancer properties of piperidine derivatives through a three-component reaction leading to compounds that exhibited better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor models .
Q & A
Q. What are the standard synthetic protocols for [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester?
The synthesis typically involves three key steps: (1) formation of the piperidine ring, (2) acylation at the 2-amino position, and (3) esterification with a benzyl group. For example:
- Piperidine intermediate preparation : Start with a protected piperidine derivative (e.g., 4-aminopiperidine) and introduce the cyclopropyl-carbamic acid moiety via carbamate formation .
- Acylation : React with 2-amino-acetyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Esterification : Use benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl ester group .
Critical parameters: Temperature control (<10°C during acylation), solvent purity, and catalytic agents (e.g., DMAP for esterification) are essential for yields >75% .
Q. How is the compound characterized structurally?
- Spectroscopic techniques :
- NMR : H and C NMR confirm the piperidine ring, cyclopropyl group, and benzyl ester. Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 1.2–1.5 ppm (cyclopropyl CH) .
- IR : Peaks at ~1700 cm (C=O stretch for carbamate and ester) and ~1650 cm (amide C=O) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 375.2 for CHNO) .
Q. What are the critical physical properties for experimental handling?
- Solubility : Soluble in polar aprotic solvents (DCM, DMF) but poorly soluble in water. Adjust solvent systems for biological assays (e.g., DMSO stock solutions) .
- Stability : Stable at −20°C under inert gas but degrades upon prolonged exposure to moisture or heat (>40°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test alternatives to DMAP (e.g., polymer-supported catalysts) to reduce purification steps .
- Solvent optimization : Replace DCM with ethanol for greener synthesis; yields may drop by ~10% but improve safety .
- Kinetic studies : Use in situ FTIR or HPLC to monitor acylation progress and identify side products (e.g., over-acylated derivatives) .
Q. How do stereochemical variations impact biological activity?
The compound’s stereochemistry (e.g., R vs. S configuration at the piperidine 4-position) affects target binding.
- Case study : (R)-isomers of similar carbamates show 3–5× higher affinity for serine proteases than (S)-isomers .
- Methodology : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and validate using circular dichroism (CD) .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies in IC values across studies may arise from assay conditions or compound purity.
- Purity checks : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm >95% purity .
- Assay standardization : Compare inhibition kinetics under identical buffer conditions (e.g., pH 7.4, 25°C) .
- Control experiments : Include reference inhibitors (e.g., PMSF for serine proteases) to validate assay sensitivity .
Q. How is the compound’s metabolic stability evaluated in vitro?
- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH regeneration system) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
